molecular formula C7H9N3O2 B13630594 Methyl2-(4-aminopyrimidin-5-yl)acetate

Methyl2-(4-aminopyrimidin-5-yl)acetate

Cat. No.: B13630594
M. Wt: 167.17 g/mol
InChI Key: HOSGXNGKSXNAPN-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminopyrimidin-5-yl)acetate is a chemical compound that belongs to the class of aminopyrimidines Aminopyrimidines are known for their wide range of biological activities and are often used in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-aminopyrimidin-5-yl)acetate typically involves the reaction of 4-aminopyrimidine with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(4-aminopyrimidin-5-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminopyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the pyrimidine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(4-aminopyrimidin-5-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminopyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The amino group in the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in various biochemical pathways, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar biological activities.

    4-Aminopyrimidine:

    Methyl 2-(5-aminopyrimidin-4-yl)acetate: A positional isomer with different chemical properties.

Uniqueness

Methyl 2-(4-aminopyrimidin-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-(4-aminopyrimidin-5-yl)acetate

InChI

InChI=1S/C7H9N3O2/c1-12-6(11)2-5-3-9-4-10-7(5)8/h3-4H,2H2,1H3,(H2,8,9,10)

InChI Key

HOSGXNGKSXNAPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CN=C1N

Origin of Product

United States

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